molecular formula C6H4BrClFN B12973915 5-(Bromomethyl)-4-chloro-2-fluoropyridine

5-(Bromomethyl)-4-chloro-2-fluoropyridine

Katalognummer: B12973915
Molekulargewicht: 224.46 g/mol
InChI-Schlüssel: QAGDHIGRMNJLTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)-4-chloro-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromomethyl, chloro, and fluoro substituents on a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-chloro-2-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-chloro-2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-4-chloro-2-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen substituents, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of 5-(carboxymethyl)-4-chloro-2-fluoropyridine or 5-(formyl)-4-chloro-2-fluoropyridine.

    Reduction: Formation of 4-chloro-2-fluoropyridine or other dehalogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)-4-chloro-2-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-4-chloro-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Chloromethyl)-4-chloro-2-fluoropyridine
  • 5-(Iodomethyl)-4-chloro-2-fluoropyridine
  • 5-(Methyl)-4-chloro-2-fluoropyridine

Uniqueness

5-(Bromomethyl)-4-chloro-2-fluoropyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogens may not be as effective.

Eigenschaften

Molekularformel

C6H4BrClFN

Molekulargewicht

224.46 g/mol

IUPAC-Name

5-(bromomethyl)-4-chloro-2-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2

InChI-Schlüssel

QAGDHIGRMNJLTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1F)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.